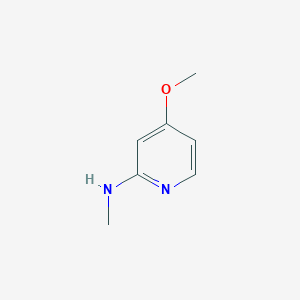
4-methoxy-N-methylpyridin-2-amine
Vue d'ensemble
Description
4-Methoxy-N-methylpyridin-2-amine is a chemical compound with the molecular formula C7H10N2O . It has an average mass of 124.141 Da and a monoisotopic mass of 124.063660 Da .
Synthesis Analysis
The synthesis of 4-Methoxy-N-methylpyridin-2-amine involves the use of potassium carbonate and 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene in toluene at 120℃ for 3 hours . The reaction mixture is then filtered off and washed thoroughly with dichloromethane. The filtrate is concentrated to dryness and purified by flash chromatography on silica gel eluting with 1 to 4% methanol in DCM .Molecular Structure Analysis
The molecular structure of 4-Methoxy-N-methylpyridin-2-amine can be analyzed using various programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD . These programs can produce impressive simulation visualizations .Physical And Chemical Properties Analysis
4-Methoxy-N-methylpyridin-2-amine has a molecular weight of 138.17 . It is a solid at room temperature . The compound should be stored in a dark place, sealed in dry, at 2-8C .Applications De Recherche Scientifique
Methylation of Tertiary Amines
A study by (Sheverdov et al., 2018) describes a new method for methylating tertiary amines, including pyridine and 2-methylpyridine, to quaternary ammonium compounds. This process utilizes ethene-1,1,2,2-tetracarbonitrile and methanol, leading to the synthesis of substituted-methylpyridinium compounds.
Palladium-Catalyzed Hydrolysis
The work by (Ahmad et al., 2019) focuses on the palladium-catalyzed hydrolysis of imines, including those derived from 4-methylpyridin-2-amine. The study uses density functional theory calculations to provide insight into the mechanism of transition metal-catalyzed hydrolysis of imines.
Tautomerism Studies
Research by (Ebead et al., 2007) investigates the tautomerism of acridin-9-amines substituted at the exocyclic nitrogen atom, including N-(5-methylpyridin-2-yl)acridin-9-amine. The study explores the stability of imino and amino tautomers in different states, providing insights into their spectral properties and potential applications.
Corrosion Inhibition
A study by (Mert et al., 2014) examines the effect of 2-amino-4-methylpyridine on the corrosion behavior of mild steel. The research highlights the physical adsorption of the compound on the steel surface and its effectiveness as a corrosion inhibitor.
Structural Analysis of Stilbazole Derivatives
(Antony et al., 2018) studied the crystal structures of stilbazole derivatives, including those with a methyl group attached to the pyridine ring N atom. The research provides detailed insights into the molecular structures of these compounds.
Synthesis of 2-Substituted 4-Pyridylpropionates
In (Adger et al., 1988), the focus is on synthesizing methyl 3-(2-methoxy-4-pyridyl)propionate, a key intermediate in the synthesis of certain antagonists. The study highlights the alkylation of 2-methoxy-4-methylpyridine, showcasing its relevance in medicinal chemistry.
Synthesis of Furopyridines
Research by (Арустамова & Пивень, 2013) details the synthesis of 4-N-substituted 1H-furo[3,4-c]pyridines, starting from amination or hydrazination of pyridine derivatives. The study contributes to the understanding of heterocyclic chemistry and synthesis methods.
Antimalarial Potential
(Barlin & Tan, 1984) investigated the antimalarial activity of N4-substituted 2-methoxy-1,5-naphthyridin-4-amines, synthesized from ethyl 3-aminopyridine-2-carboxylate. The study explored their potential compared to established antimalarial drugs.
Electrocatalysis and Electronic Coupling
The study by (Li et al., 2018) focuses on the electrochemistry and electronic coupling of terphenyl-bridged cyclometalated ruthenium–amine conjugated complexes, including those with methoxy substituents. The research contributes to the understanding of electron transfer and electrocatalytic properties of these compounds.
Monoamine Oxidase Inhibition
(Ferguson & Keller, 1975) examined the monoamine oxidase inhibiting activity of a series of compounds, including 4-methoxy-beta-hydroxyphenethylamine derivatives. The study provides insights into their pharmacological potential and dose-dependent activity.
Malonation of Nitropyridines
In (Gruber, 1953), the focus is on the malonation of substituted nitropyridines, including 4-methoxy-3-nitropyridine. The study contributes to the field of organic synthesis and chemical transformations.
Safety And Hazards
The safety information for 4-Methoxy-N-methylpyridin-2-amine indicates that it causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
4-methoxy-N-methylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-8-7-5-6(10-2)3-4-9-7/h3-5H,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMTQFLZEYWPDEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=CC(=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-methylpyridin-2-amine | |
CAS RN |
1104455-24-4 | |
| Record name | 4-methoxy-N-methylpyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



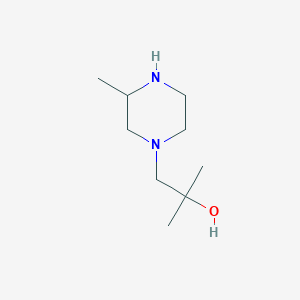
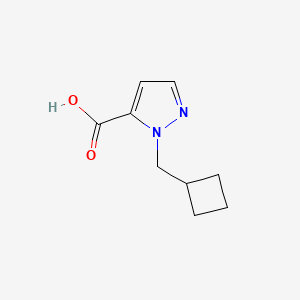
![2-[1-(Methoxymethyl)cyclopropyl]acetonitrile](/img/structure/B1425795.png)
![[2-(3-Nitrophenyl)-1,3-thiazol-4-yl]methanol](/img/structure/B1425796.png)

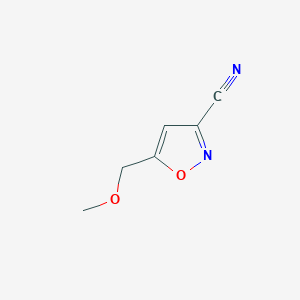
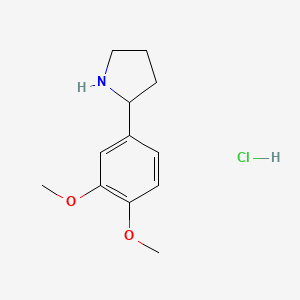
![[1-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]methanol](/img/structure/B1425805.png)
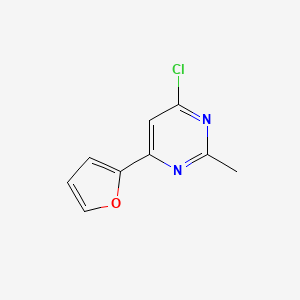

![4-{8-Oxa-3-azabicyclo[3.2.1]octan-3-yl}benzoic acid](/img/structure/B1425809.png)
![5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1425810.png)

![[2-(4-Nitro-phenyl)-thiazol-4-YL]-methanol](/img/structure/B1425813.png)